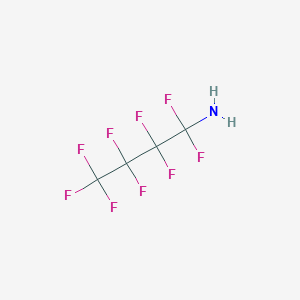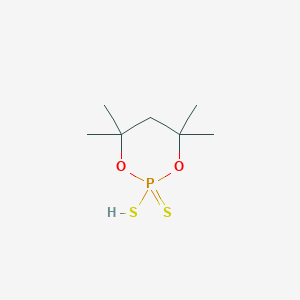![molecular formula C9H16O3 B14445624 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- CAS No. 73574-05-7](/img/structure/B14445624.png)
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- is an organic compound with the molecular formula C9H16O3 It is a derivative of pentenoic acid, featuring an ethyl ester group and a hydroxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+EthanolAcid Catalyst4-Pentenoic acid, ethyl ester
The hydroxyethyl group can be introduced through a subsequent reaction involving the addition of an appropriate hydroxyethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-pentenoic acid, 2-[(1S)-1-oxoethyl]-, ethyl ester.
Reduction: Formation of 4-pentanoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid, ethyl ester: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Pentenoic acid, 2-[(1R)-1-hydroxyethyl]-, ethyl ester, (2R)-: The stereochemistry differs, which can affect its reactivity and interactions.
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, methyl ester, (2S)-: The ester group is a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
Propriétés
Numéro CAS |
73574-05-7 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl (2S)-2-[(1S)-1-hydroxyethyl]pent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,7-8,10H,1,5-6H2,2-3H3/t7-,8-/m0/s1 |
Clé InChI |
YMPWKFGMHPVJEV-YUMQZZPRSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CC=C)[C@H](C)O |
SMILES canonique |
CCOC(=O)C(CC=C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


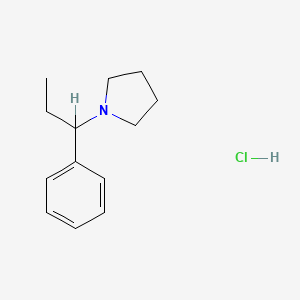
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

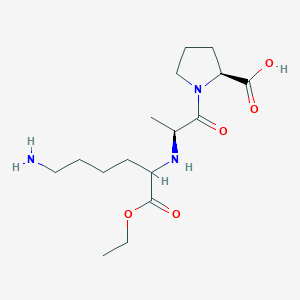


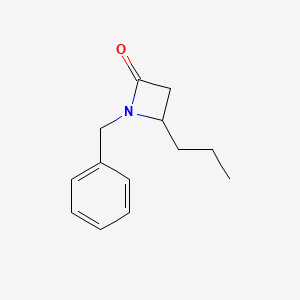

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
